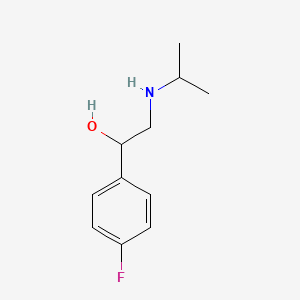

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol

Description

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is a β-amino alcohol derivative characterized by a 4-fluorophenyl aromatic ring attached to a secondary ethanolamine group with an isopropyl substituent. This structural motif is common in compounds with β-adrenergic activity, where the fluorophenyl group enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs.

Properties

Molecular Formula |

C11H16FNO |

|---|---|

Molecular Weight |

197.25 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C11H16FNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3 |

InChI Key |

ICFWAKHBPUVWHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol typically involves the reaction of 4-fluorobenzaldehyde with isopropylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group is reduced to an alcohol in the presence of a suitable catalyst such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

Reduction: Formation of various alcohol or amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Structural and Functional Group Variations

- Aromatic Substituents: Fluorine vs. Naphthyl/Benzofuryl Systems: Larger aromatic systems (e.g., naphthyl in Pronetolol) reduce β-adrenergic activity due to steric hindrance and altered electronic interactions . Benzofuran derivatives show even lower activity, emphasizing the importance of aromatic ring size .

- Backbone Modifications: Ethanol vs. Ethanone: Replacement of the hydroxyl group with a ketone (e.g., 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone) eliminates hydrogen-bonding capacity, reducing solubility and receptor affinity .

Stereochemical Considerations

Enantiomers of fluorophenyl derivatives (e.g., (R)- and (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol) exhibit distinct biological profiles. For instance, the (R)-enantiomer of a related compound showed 30% yield and >99% enantiomeric excess (e.e.), highlighting the role of chirality in optimizing therapeutic efficacy .

Biological Activity

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is a compound that has garnered attention in medicinal chemistry due to its notable biological activities. Its structure, characterized by the presence of a fluorophenyl group and an isopropylamino moiety, suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is , with a molecular weight of approximately 201.25 g/mol. Its IUPAC name reflects its structural components, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆FNO |

| Molecular Weight | 201.25 g/mol |

| IUPAC Name | 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol |

| CAS Number | [Not Provided] |

The biological activity of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Key Mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing physiological responses.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

Antimicrobial Activity

Research indicates that 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 15 | 64 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, showing promising results.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 10.3 |

| A549 (lung cancer) | 15.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol against clinical isolates of bacteria. The results indicated that modifications to the fluorophenyl group significantly enhanced antibacterial activity.

Case Study 2: Cancer Cell Line Studies

In another study published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells via a mitochondrial pathway, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.